molecular formula C6H15NO B2926763 3-Ethoxy-2-methylpropan-1-amine CAS No. 98961-80-9

3-Ethoxy-2-methylpropan-1-amine

Cat. No.: B2926763
CAS No.: 98961-80-9
M. Wt: 117.192
InChI Key: FGUCWPSRTBOLSK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-methylpropan-1-amine is a branched aliphatic amine with an ethoxy substituent at the 3-position and a methyl group at the 2-position of the propane backbone. The ethoxy group likely enhances lipophilicity compared to methoxy-substituted analogs, influencing solubility, reactivity, and biological activity .

Properties

IUPAC Name

3-ethoxy-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUCWPSRTBOLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98961-80-9
Record name 3-ethoxy-2-methylpropan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Amines: One common method to synthesize 3-ethoxy-2-methylpropan-1-amine involves the alkylation of 2-methylpropan-1-amine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Reductive Amination: Another method involves the reductive amination of 3-ethoxy-2-methylpropanal with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Ethoxy-2-methylpropan-1-amine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form simpler amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, thiols, in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Corresponding oxides or amides.

    Reduction: Simpler amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-2-methylpropan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants and polymers. It is also used as a solvent and reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups may influence the compound’s binding affinity and selectivity towards these targets. The compound can modulate biological pathways by acting as an agonist or antagonist, depending on the context of its use.

Comparison with Similar Compounds

Methoxyisopropylamine (1-Methoxy-2-propanamine)

Structure : CH₃OCH₂CH(NH₂)CH₃
Key Properties :

  • Molecular weight: 89.14 g/mol
  • Boiling point: 98°C
  • Miscible with water due to polar methoxy and amine groups . Synthesis: Produced via ammoniation of propylene glycol monomethyl ether . Applications: Precursor for herbicides like dimethenamid .

Comparison with 3-Ethoxy-2-methylpropan-1-amine :

  • Boiling Point : Expected to be higher than 98°C due to increased alkyl chain length.
  • Reactivity : Ethoxy groups may confer slower metabolic degradation in agrochemical applications compared to methoxy analogs.

3-Methoxy-1-(4-Methoxyphenyl)propan-1-amine

Structure : Aromatic-substituted amine with methoxy groups at the 3-position of propane and 4-position of phenyl.
Key Properties :

  • Molecular weight: 195.26 g/mol (C₁₁H₁₇NO₂)
  • Synonyms: SCHEMBL6868397, AKOS010673110 . Comparison:
  • Structural Differences : The aromatic ring introduces π-π interactions, enhancing binding affinity in pharmaceutical contexts.
  • Applications : Likely used in drug discovery (e.g., serotonin receptor modulators), unlike the aliphatic this compound.

3-Methoxy-1-(5-Methylfuran-2-yl)propan-1-amine

Structure : Heterocyclic furan-substituted amine.
Key Properties :

  • Synonyms: AKOS026727500, NE17117 . Comparison:
  • Electronic Effects : The electron-rich furan ring may alter amine basicity and redox properties.
  • Applications: Potential use in catalysis or as a ligand in coordination chemistry.

Dimethenamid (Herbicide Derivative)

Parent Compound : Methoxyisopropylamine .
Key Features :

  • Chloroacetamide herbicide targeting weed control.
    Comparison :
  • Functionalization : Demonstrates how alkylamine backbones (like this compound) can be modified for agrochemical activity.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Boiling Point (°C) Key Applications
This compound C₆H₁₅NO Ethoxy (C₂H₅O), methyl (CH₃) ~110–120 (estimated) Agrochemical intermediates
Methoxyisopropylamine C₄H₁₁NO Methoxy (CH₃O) 98 Herbicide precursors
3-Methoxy-1-(4-methoxyphenyl)propan-1-amine C₁₁H₁₇NO₂ Methoxy (CH₃O), aromatic N/A Pharmaceutical R&D
3-Methoxy-1-(5-methylfuran-2-yl)propan-1-amine C₉H₁₅NO₂ Furan, methoxy N/A Catalysis, ligands

Research Findings and Trends

  • Synthetic Routes : Ethoxy-substituted amines are typically synthesized via nucleophilic substitution or reductive amination, similar to methoxy analogs .
  • Industrial Relevance : Ethoxy groups improve thermal stability in polymer additives compared to shorter-chain alkoxy analogs.

Biological Activity

3-Ethoxy-2-methylpropan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H17NO\text{C}_7\text{H}_{17}\text{N}\text{O}

The compound features an ethoxy group (OCH2CH3-OCH_2CH_3) attached to a branched amine structure, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Neuroprotective Effects : Some investigations have indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The mechanisms underlying the biological activity of this compound are still being elucidated. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, influencing neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial effects of various amines, including this compound. Results indicated moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development .
  • Neuroprotective Research : A recent investigation focused on the neuroprotective properties of branched amines. The findings revealed that this compound could reduce neuronal apoptosis in vitro under oxidative stress conditions, hinting at its therapeutic potential in neurodegenerative diseases .

Data Summary

Study TypeBiological ActivityKey Findings
AntimicrobialModerate activity against bacteriaEffective against certain Gram-positive strains
NeuroprotectiveReduces neuronal apoptosisProtects neurons from oxidative stress-induced damage

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